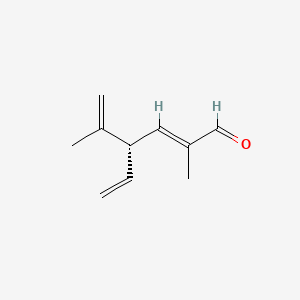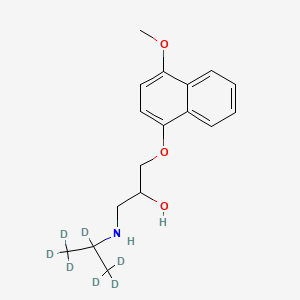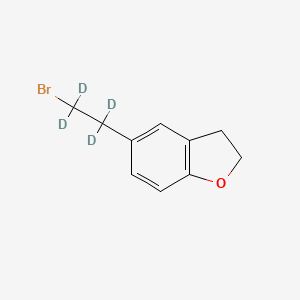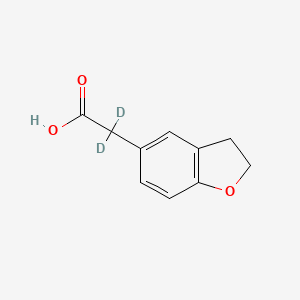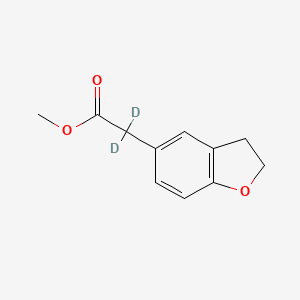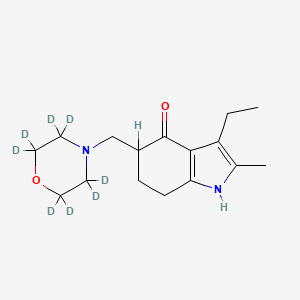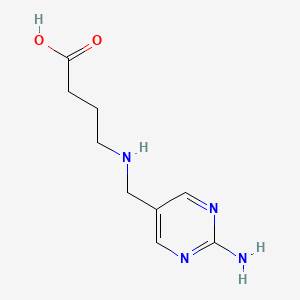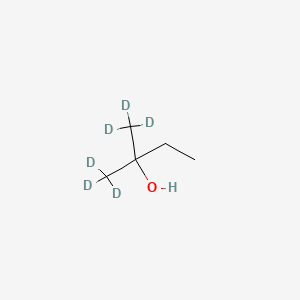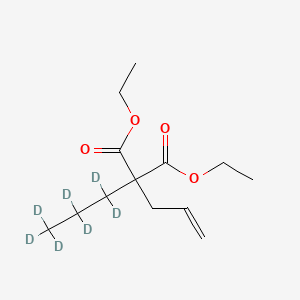
2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenyl-(propyl-d7)-propanedioic acid diethyl ester (2-PPE) is an important chemical compound that has many uses in the scientific community. It is a versatile compound that can be used in the synthesis of other compounds, as well as in many lab experiments. 2-PPE is a relatively simple compound that is composed of two propyl groups and a diethyl ester. This compound is also known as propyl propanedioate or as propyl propanedioic acid diethyl ester.
Applications De Recherche Scientifique
Renewable Ester Synthesis
2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester is structurally related to esters of butanedioic acid (succinic acid), which have significant interest in renewable chemistry due to their potential as fuel additives and solvents. Research has explored microwave-assisted esterification of succinic acid with alcohols like methanol, ethanol, and 2-Propanol, using heterogeneous catalysts to enhance yield and minimize waste. This approach optimizes operating parameters such as reaction time, microwave power, and catalyst dosing to achieve high conversion rates and selectivity, demonstrating the potential of similar esters in sustainable chemistry applications (Umrigar, Chakraborty, & Parikh, 2022).
Biofuel Production from Glucose Fermentation
The esterification process, similar to that of this compound, has been applied in the conversion of glucose fermentation products to 2,3-butanediol and subsequently to biofuels like 1,3-butadiene. This process demonstrates the utility of esterification in biofuel production, where the addition of specific acids to the reaction mixture can significantly enhance yields without the loss of reactants, showcasing an efficient pathway for the synthesis of bio-based chemicals (Baek, Kim, Kim, Lee, & Yi, 2014).
Synthesis of Perfumery Compounds
Esters similar to this compound have been utilized in the synthesis of perfumery compounds through a series of reactions including Claisen ester condensation and Michael addition. These methodologies offer routes to synthesize complex organic compounds with applications in the fragrance industry, illustrating the versatility of ester chemistry in the synthesis of value-added products (Yong-chang, 2005).
Advanced Material Synthesis
The synthesis of advanced materials, such as polymers and luminescent compounds, often involves esterification reactions akin to those used in producing this compound. These reactions play a crucial role in developing new materials with tailored properties for applications in electronics, photonics, and biomedicine, showcasing the broad applicability of ester chemistry in material science (Zhang, Sun, Tang, Wang, Fan, Liu, Xue, & Yang, 2018).
Propriétés
IUPAC Name |
diethyl 2-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-prop-2-enylpropanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5H,1,6-10H2,2-4H3/i2D3,6D2,10D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELSEWGOVCFKMN-GQEKAPENSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=C)(C(=O)OCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CC=C)(C(=O)OCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676118 |
Source


|
| Record name | Diethyl (prop-2-en-1-yl)[(~2~H_7_)propyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1215738-07-0 |
Source


|
| Record name | Diethyl (prop-2-en-1-yl)[(~2~H_7_)propyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

